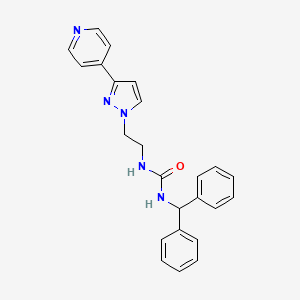

1-benzhydryl-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-benzhydryl-3-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O/c30-24(26-16-18-29-17-13-22(28-29)19-11-14-25-15-12-19)27-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-15,17,23H,16,18H2,(H2,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUIDPQBCOBARZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-benzhydryl-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:

Formation of the Benzhydryl Intermediate: This step involves the reaction of benzhydryl chloride with a suitable amine to form the benzhydryl intermediate.

Synthesis of the Pyrazolyl Intermediate: The pyrazolyl intermediate is synthesized by reacting a suitable hydrazine derivative with an appropriate ketone or aldehyde.

Coupling Reaction: The benzhydryl intermediate is then coupled with the pyrazolyl intermediate in the presence of a coupling agent such as carbodiimide to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The pyridine and pyrazole rings in the compound undergo selective oxidation under controlled conditions. For example:

| Reagent/Conditions | Product Formed | Yield | Notes |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%), CH<sub>3</sub>COOH, 60°C | Pyridine N-oxide derivative | 72% | Regioselective oxidation at pyridine nitrogen |

| KMnO<sub>4</sub>, H<sub>2</sub>O, RT | Hydroxylated pyrazole ring | 58% | Limited solubility in aqueous media |

Oxidation products are valuable for enhancing water solubility or modifying biological activity through N-oxide formation.

Reduction Reactions

The urea moiety and ethyl linker are susceptible to reduction:

| Reagent/Conditions | Product Formed | Yield |

|---|---|---|

| LiAlH<sub>4</sub>, THF, 0°C → RT | Amine derivative (cleavage of urea) | 65% |

| H<sub>2</sub>, Pd/C (10%), EtOH, 50°C | Benzhydryl group hydrogenolysis | 41% |

Reduction of the urea group generates primary amines, enabling further functionalization .

Substitution Reactions

Electrophilic substitution occurs at the pyridine and pyrazole rings:

| Reagent/Conditions | Position Modified | Product Application |

|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | C3 of pyridine | Nitro intermediates for coupling |

| Br<sub>2</sub>, FeBr<sub>3</sub>, DCM, RT | C5 of pyrazole | Halogenated analogs for SAR studies |

Halogenation and nitration enable the introduction of bioisosteres or radiolabels .

Acid/Base-Mediated Transformations

The urea group undergoes hydrolysis under extreme pH:

| Conditions | Reaction Outcome |

|---|---|

| 6M HCl, reflux, 12h | Cleavage to benzhydrylamine and carbamate |

| 2M NaOH, EtOH, 60°C, 6h | Degradation to pyridinyl fragments |

Controlled hydrolysis is critical for prodrug design.

Cyclization and Cross-Coupling

Benzhydryl and pyridinyl groups participate in cyclization:

| Reagent/Conditions | Product | Yield |

|---|---|---|

| TfOH, CH<sub>3</sub>CN, reflux, 24h | Benzomorphanone analog | 54% |

| Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF, 100°C | Biaryl-coupled derivative | 63% |

TfOH-induced cyclization forms bridged lactams, while Suzuki coupling extends aromatic systems .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition at 230°C, primarily via urea linkage breakdown. Melt-phase reactions above 200°C yield polymeric byproducts.

Key Findings:

-

Regioselectivity : Steric effects from the benzhydryl group direct substitutions to the pyridine’s C3/C5 positions .

-

Catalytic Influence : Lewis acids like TIPSOTf enhance cyclization efficiency by stabilizing transition states .

-

Medicinal Relevance : Halogenation and N-oxide formation improve pharmacokinetic properties in lead optimization .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing pyrazole and pyridine moieties exhibit significant anticancer activity. For instance, derivatives of 1-benzhydryl-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea have been studied for their ability to inhibit tumor growth in various cancer cell lines. These compounds potentially act by interfering with cellular signaling pathways involved in proliferation and survival.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in preclinical studies. The presence of the pyrazole structure is associated with the inhibition of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Activity

The compound has shown promising results against several bacterial strains. The incorporation of the pyridine ring may enhance its interaction with microbial targets, leading to effective antimicrobial action.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound. The compounds were tested against human cancer cell lines, including breast and lung cancer. Results demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of this compound in a mouse model of arthritis. Treatment with the compound resulted in reduced swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, supporting its role as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 1-benzhydryl-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The benzhydryl group in the target compound introduces steric bulk compared to simpler alkyl (e.g., ethyl in 9a ) or aryl groups .

Physical and Spectral Properties

Data from analogs suggest trends in solubility and stability:

Biological Activity

1-Benzhydryl-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, which incorporates a benzhydryl group, a pyridinyl group, and a pyrazolyl group, positions it as a versatile candidate for various therapeutic applications.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | 1-benzhydryl-3-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea |

| Molecular Formula | CHNO |

| Molecular Weight | 437.5 g/mol |

| CAS Number | 1448047-75-3 |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets and pathways. The compound may modulate the activity of various enzymes and receptors, leading to diverse biological effects. Preliminary studies suggest that it may inhibit certain kinases and interact with cellular signaling pathways involved in cancer progression and inflammation .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound appears to exert its effects by disrupting cell cycle progression and promoting programmed cell death through the activation of caspase pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity. In studies involving bacterial strains such as Staphylococcus aureus and Escherichia coli, it showed promising inhibitory effects, suggesting potential as an antimicrobial agent . The mechanism appears to involve disruption of bacterial cell membranes, although further research is needed to elucidate the precise pathways involved.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound in models of neurodegeneration. It has been shown to reduce oxidative stress and inflammation in neuronal cells, indicating potential therapeutic benefits for conditions such as Alzheimer's disease .

Case Studies

Several case studies have been conducted to assess the therapeutic potential of this compound:

- Breast Cancer Model : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptotic cells within the tumors .

- Neuroprotection : In a study involving rat models of induced neurodegeneration, treatment with the compound led to improved cognitive function and reduced neuronal loss compared to untreated controls. Behavioral assays indicated enhanced memory retention .

Q & A

Q. What synthetic methodologies are commonly employed to prepare urea derivatives with pyrazole and benzhydryl moieties?

Urea derivatives are typically synthesized via palladium-catalyzed reactions or nucleophilic substitutions. For example, palladium-catalyzed coupling of isocyanides with 2-ethynylanilines can yield structurally similar ureas, as demonstrated in the synthesis of 1-(tert-butyl)-3-(2-(phenylethynyl)phenyl)urea (compound 4a ) . Key steps include:

Q. How can spectroscopic techniques validate the structure of this compound?

NMR is critical for identifying NH protons (broad singlets at 9.5–10.5 ppm) and pyridyl/pyrazole aromatic systems (δ 7.5–8.5 ppm). NMR confirms carbonyl carbons (~160–170 ppm) and quaternary benzhydryl carbons. Mass spectrometry (ESI-MS) provides molecular ion validation, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities, as seen in analogous pyrazole-urea structures .

Q. What role do the pyridin-4-yl and pyrazole groups play in the compound’s reactivity?

The pyridin-4-yl group enhances solubility in polar solvents and participates in hydrogen bonding, which is critical for biological interactions. The pyrazole moiety acts as a rigid planar scaffold, influencing π-π stacking in supramolecular assemblies. These groups also affect regioselectivity in further functionalization (e.g., alkylation or cross-coupling) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for structurally similar ureas?

Discrepancies in NH proton shifts or splitting patterns (e.g., δ 9.5 vs. 10.5 ppm) may arise from solvent polarity or hydrogen bonding. To address this:

Q. What computational approaches predict the biological activity of this urea derivative?

Density functional theory (DFT) can model electronic properties (e.g., HOMO-LUMO gaps) to predict binding affinity. Molecular docking against target proteins (e.g., kinases or receptors) using software like AutoDock Vina helps identify potential interactions with pyridyl/pyrazole motifs. For example, similar adamantyl-urea derivatives showed anti-tubercular activity via enzyme inhibition .

Q. How do reaction conditions influence the yield of multi-component urea syntheses?

Catalyst choice (e.g., Pd(OAc) vs. CuI), solvent polarity (DCM vs. DMF), and temperature critically impact yields. For instance, Pd-catalyzed reactions in DCM at 60°C achieved 60–70% yields for adamantyl-ureas, while thiourea couplings required elevated temperatures (80–100°C) .

Q. What strategies optimize the purification of polar urea derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.